1-((2-methoxy-4,5-dimethylphenyl)sulfonyl)-1H-benzo[d]imidazole
CAS No.: 441784-01-6
Cat. No.: VC21533787
Molecular Formula: C16H16N2O3S
Molecular Weight: 316.4g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 441784-01-6 |
|---|---|
| Molecular Formula | C16H16N2O3S |
| Molecular Weight | 316.4g/mol |
| IUPAC Name | 1-(2-methoxy-4,5-dimethylphenyl)sulfonylbenzimidazole |
| Standard InChI | InChI=1S/C16H16N2O3S/c1-11-8-15(21-3)16(9-12(11)2)22(19,20)18-10-17-13-6-4-5-7-14(13)18/h4-10H,1-3H3 |
| Standard InChI Key | WPMRRCJXEGCUMU-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1C)S(=O)(=O)N2C=NC3=CC=CC=C32)OC |
| Canonical SMILES | CC1=CC(=C(C=C1C)S(=O)(=O)N2C=NC3=CC=CC=C32)OC |
Introduction
Overview of 1-((2-Methoxy-4,5-dimethylphenyl)sulfonyl)-1H-benzo[d]imidazole
1-((2-Methoxy-4,5-dimethylphenyl)sulfonyl)-1H-benzo[d]imidazole is a synthetic organic compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic compounds widely studied for their biological activities, including antimicrobial, anticancer, and enzymatic inhibition properties. The addition of a sulfonyl group and specific substitutions on the phenyl ring in this compound enhances its chemical and biological characteristics.
Synthesis Pathway
The synthesis of this compound generally involves:
-
Preparation of the Benzimidazole Core: Benzimidazoles are typically synthesized by condensation reactions between o-phenylenediamine and carboxylic acids or their derivatives.
-
Introduction of the Sulfonyl Group: Sulfonation is achieved using sulfonyl chlorides in the presence of a base.
-
Substitution on the Phenyl Ring: Methoxy and methyl groups are introduced through electrophilic substitution or alkylation reactions.
The reaction conditions (e.g., solvents, temperature, catalysts) are optimized to ensure high yield and purity.
Biological Activity
Benzimidazole derivatives are known for their diverse pharmacological applications. While specific data on this compound may be limited, its structure suggests potential activities based on related compounds:
Antimicrobial Activity
Benzimidazoles with sulfonyl substitutions have shown efficacy against Gram-positive and Gram-negative bacteria as well as fungi. The sulfonyl group enhances membrane permeability and binding to microbial enzymes.
Anticancer Potential
The benzimidazole scaffold mimics purine bases, enabling it to interfere with DNA synthesis in rapidly dividing cancer cells. Methoxy and methyl substitutions may improve selectivity toward certain cancer cell lines.
Enzyme Inhibition
Sulfonylated benzimidazoles often act as inhibitors for enzymes like dihydrofolate reductase (DHFR), which is critical for nucleotide biosynthesis.
Analytical Characterization
To confirm the structure and purity of this compound, various analytical techniques are employed:
| Technique | Key Data Obtained |
|---|---|
| NMR Spectroscopy | Chemical shifts for aromatic protons, methoxy group, and methyl groups |
| Mass Spectrometry (MS) | Molecular ion peak confirming molecular weight |
| Infrared Spectroscopy (IR) | Characteristic peaks for sulfonyl (SO2) and methoxy groups |
| X-ray Crystallography | Detailed three-dimensional molecular structure |
Pharmaceutical Development
This compound could serve as a lead molecule for developing drugs targeting infections or cancers due to its structural similarity to biologically active benzimidazoles.
Material Science
Sulfonated aromatic compounds have applications as dyes or intermediates in polymer synthesis.
Research Tool
It may be used in biochemical assays to study enzyme inhibition or receptor binding.
Limitations and Future Directions
1-((2-Methoxy-4,5-dimethylphenyl)sulfonyl)-1H-benzo[d]imidazole’s biological activity needs further exploration through:
-
In vitro assays against microbial strains or cancer cell lines.
-
Docking studies to predict binding affinity with enzymes or receptors.
-
Toxicity studies to assess safety profiles.
Additionally, modifications to its structure could improve pharmacokinetic properties like solubility and metabolic stability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume